molecular formula C16H23N3O2 B5754347 N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine

N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine

Cat. No.: B5754347
M. Wt: 289.37 g/mol
InChI Key: FQQMTEWDFMVQHB-FNORWQNLSA-N
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Description

N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a nitrophenyl-propenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and suitable leaving groups.

    Attachment of the Nitrophenyl-Propenyl Group: The nitrophenyl-propenyl group can be attached through a series of reactions involving the formation of a nitrophenyl intermediate, followed by its coupling with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine
  • N,1-dimethyl-N-[(E)-3-(2-aminophenyl)prop-2-enyl]piperidin-4-amine
  • N,1-dimethyl-N-[(E)-3-(2-chlorophenyl)prop-2-enyl]piperidin-4-amine

Uniqueness

N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the piperidine ring contributes to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-17-12-9-15(10-13-17)18(2)11-5-7-14-6-3-4-8-16(14)19(20)21/h3-8,15H,9-13H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQMTEWDFMVQHB-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)N(C)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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